Cas no 716363-78-9 (3-(4-Chlorophenyl)-2-cyano-N-[6-[(difluoromethyl)thio]-2-benzothiazolyl]-2-propenamide)
![3-(4-Chlorophenyl)-2-cyano-N-[6-[(difluoromethyl)thio]-2-benzothiazolyl]-2-propenamide structure](https://it.kuujia.com/scimg/cas/716363-78-9x500.png)
716363-78-9 structure
Nome del prodotto:3-(4-Chlorophenyl)-2-cyano-N-[6-[(difluoromethyl)thio]-2-benzothiazolyl]-2-propenamide
3-(4-Chlorophenyl)-2-cyano-N-[6-[(difluoromethyl)thio]-2-benzothiazolyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-26611852
- 3-(4-chlorophenyl)-2-cyano-N-{6-[(difluoromethyl)sulfanyl]-1,3-benzothiazol-2-yl}prop-2-enamide
- (Z)-3-(4-Chlorophenyl)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]prop-2-enamide
- Z56789928
- 716363-78-9
- 3-(4-Chlorophenyl)-2-cyano-N-[6-[(difluoromethyl)thio]-2-benzothiazolyl]-2-propenamide
-
- Inchi: 1S/C18H10ClF2N3OS2/c19-12-3-1-10(2-4-12)7-11(9-22)16(25)24-18-23-14-6-5-13(26-17(20)21)8-15(14)27-18/h1-8,17H,(H,23,24,25)
- Chiave InChI: SDWCAGBECMMOLE-UHFFFAOYSA-N
- Sorrisi: C(NC1=NC2=CC=C(SC(F)F)C=C2S1)(=O)C(C#N)=CC1=CC=C(Cl)C=C1
Proprietà calcolate
- Massa esatta: 420.9921883g/mol
- Massa monoisotopica: 420.9921883g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 619
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.5
- Superficie polare topologica: 119Ų
Proprietà sperimentali
- Densità: 1.53±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 5.97±0.70(Predicted)
3-(4-Chlorophenyl)-2-cyano-N-[6-[(difluoromethyl)thio]-2-benzothiazolyl]-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26611852-0.05g |
3-(4-chlorophenyl)-2-cyano-N-{6-[(difluoromethyl)sulfanyl]-1,3-benzothiazol-2-yl}prop-2-enamide |
716363-78-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-(4-Chlorophenyl)-2-cyano-N-[6-[(difluoromethyl)thio]-2-benzothiazolyl]-2-propenamide Letteratura correlata
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
716363-78-9 (3-(4-Chlorophenyl)-2-cyano-N-[6-[(difluoromethyl)thio]-2-benzothiazolyl]-2-propenamide) Prodotti correlati
- 1021031-21-9(N-(2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-phenylacetamide)
- 91903-17-2(Methyl 7-methoxynaphthalene-1-carboxylate)
- 1261569-08-7(2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone)
- 886763-07-1(2-Methyl-4-(trifluoromethoxy)benzaldehyde)
- 1368893-14-4(5-Ethyl-2-methoxyphenylhydrazine)
- 1171238-35-9(1-(2,3-dihydro-1H-indol-1-yl)-2-(2-{4-(trifluoromethoxy)phenylamino}-1,3-thiazol-4-yl)ethan-1-one)
- 1094911-27-9(3-amino-N-ethyl-N-methylbenzamide)
- 2034593-42-3(N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(2-methoxyethoxy)benzamide)
- 1341737-93-6(1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid)
- 2093364-43-1(3-(but-3-yn-1-yl)-1H-indole)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
